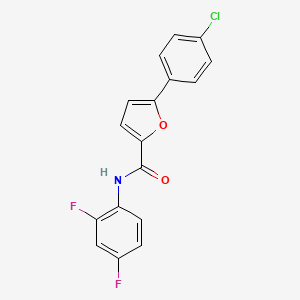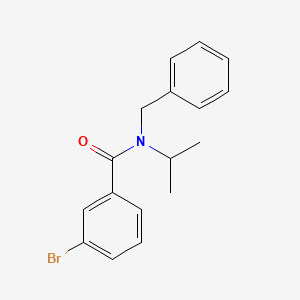
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide, also known as CDF, is a synthetic compound that belongs to the class of furamide derivatives. CDF has been studied extensively for its potential application in various scientific research fields due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory pathway. It has also been found to inhibit the activity of various proteins involved in the cancer pathway such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. However, one limitation of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its potential toxicity. Further studies are required to determine the optimal dosage and administration route to minimize toxicity.
Future Directions
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide. One potential area of research is the development of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential application of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are required to determine the optimal dosage and administration route of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide for clinical use.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furfurylamine to yield the final product, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide.
Scientific Research Applications
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been extensively studied for its potential application in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(19)9-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARKCCBAMGAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6970815 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)

![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)



![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
